
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide, also known as BRL-15572, is a chemical compound that is used in scientific research to study the effects of certain receptors in the brain. This compound is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness.
作用機序
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide acts as a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is primarily expressed in the hypothalamus. By blocking the activation of this receptor, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can modulate the activity of orexin neurons, which are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to have several biochemical and physiological effects in animal models. For example, studies have demonstrated that N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can reduce the activity of orexin neurons and decrease the release of orexin in the brain. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, which are involved in the regulation of sleep and mood.
実験室実験の利点と制限
The advantages of using N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide in lab experiments include its high selectivity for the orexin-1 receptor, which allows for specific modulation of this receptor without affecting other receptors in the brain. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to be well-tolerated in animal models, with few adverse effects reported.
The limitations of using N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide in lab experiments include its relatively short half-life, which requires frequent dosing to maintain its effects. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide. One area of interest is the potential use of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide as a therapeutic agent for sleep disorders and addiction. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide on neurotransmitter systems in the brain. Finally, the development of new analogs of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide with improved pharmacokinetic properties and selectivity for the orexin-1 receptor may lead to the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.
合成法
The synthesis of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide involves several steps, including the reaction of 4-bromoaniline with 2-methylmorpholine to form an intermediate compound, which is then reacted with chloroformic acid to produce the final product. This method has been optimized to yield high purity and high yield of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide.
科学的研究の応用
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been used in scientific research to study the effects of the orexin-1 receptor in various physiological and pathological conditions. For example, studies have shown that N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can improve sleep quality and reduce wakefulness in animal models of insomnia. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been investigated as a potential treatment for addiction, as the orexin system has been implicated in drug-seeking behavior.
特性
IUPAC Name |
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-9-8-15(6-7-17-9)12(16)14-11-4-2-10(13)3-5-11/h2-5,9H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZIAQYSMXNNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)
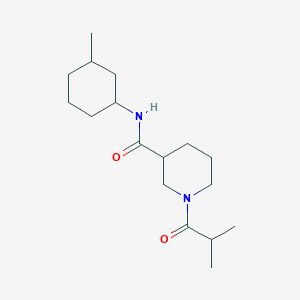

![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
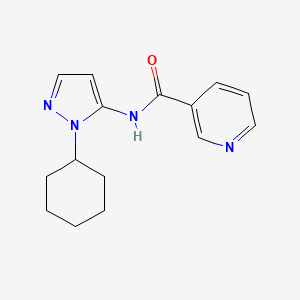
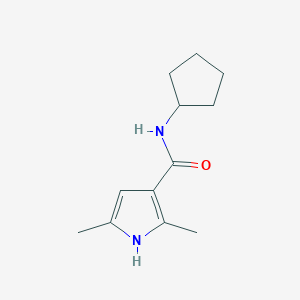
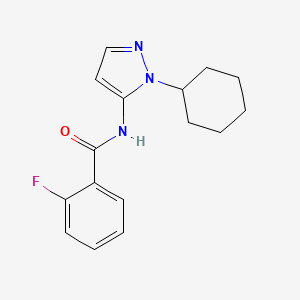

![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)

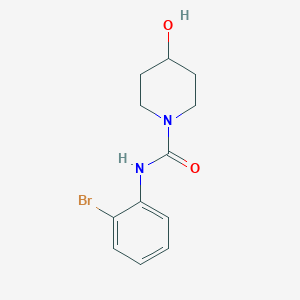

![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)
